Tasumatrol I(rel)

Description

Significance of the Taxane (B156437) Diterpenoid Class in Chemical Biology

The taxane diterpenoids are a class of natural products that have had a profound impact on chemical biology and medicine. researchgate.netacs.org This family of compounds, isolated from yew (genus Taxus) species, is renowned for its structural complexity and potent biological activity. researchgate.netacs.org The most famous member, paclitaxel (B517696) (Taxol®), revolutionized cancer chemotherapy with its unique mechanism of action. nih.govunand.ac.idmdpi.com Unlike other anti-mitotic agents that disrupt microtubule assembly, paclitaxel stabilizes the microtubule polymer, leading to mitotic arrest and cell death. nih.govresearchgate.net This discovery not only provided a powerful new tool for treating cancers like ovarian, breast, and lung cancer but also offered researchers a unique chemical probe to study the dynamics of the microtubule cytoskeleton. mdpi.comnih.gov

The success of paclitaxel spurred extensive research into the Taxus genus, leading to the isolation of over 600 different taxane analogues. researchgate.netresearchgate.net This vast chemical diversity has been crucial for structure-activity relationship (SAR) studies, which explore how modifications to the taxane core affect its biological function. cabidigitallibrary.org These studies have been instrumental in the development of semi-synthetic analogues like docetaxel (B913) (Taxotere®) and cabazitaxel (B1684091) (Jevtana®), which exhibit improved pharmacological properties. nih.gov The intricate and varied molecular architectures of taxanes, including classical, secotaxane, abeotaxane, and cyclotaxane skeletons, present significant challenges and opportunities for synthetic chemists and continue to inspire the development of novel synthetic strategies. researchgate.netacs.org

Discovery and Isolation of Tasumatrols from Taxus Species

The use of plants in medicine is a practice that dates back to ancient history, with many early remedies forming the basis for modern drug discovery. nih.gov The yew tree, for instance, has a history of use in traditional medicine systems long before its modern chemotherapeutic applications were understood. mdpi.comnih.gov The journey of a natural product from a traditional remedy to a clinical drug often begins with large-scale screening programs. The discovery of paclitaxel was a direct result of a U.S. National Cancer Institute (NCI) program initiated in the 1960s to screen thousands of plant extracts for anticancer activity. nih.govacademicjournals.org

Initially, the sole source of paclitaxel was the bark of the Pacific yew (Taxus brevifolia), which was unsustainable due to the slow growth of the tree and the low yield of the compound. nih.govresearchgate.net This "supply crisis" prompted a global search for alternative sources. researchgate.net Researchers turned to other Taxus species and different parts of the plant, such as the needles, which were found to contain precursors like 10-deacetylbaccatin III that could be converted into paclitaxel through semi-synthesis. oup.com This approach proved to be a more renewable sourcing strategy. mdpi.com Concurrently, efforts to isolate novel taxoids from various yew species intensified, leading to the discovery of hundreds of related compounds, including the tasumatrol family from Taxus sumatrana. unand.ac.idresearchgate.net More recently, endophytic fungi living within yew trees have also been identified as a microbial source for taxol production, opening new avenues for biotechnological manufacturing. oup.comjmb.or.kr

Taxus sumatrana (Miq.) de Laub., commonly known as the Sumatran yew, and Taxus wallichiana Zucc., the Himalayan yew, are two closely related species that are significant sources of taxane diterpenoids. wikipedia.orgsmujo.id The taxonomy of Asian yews is complex and has been subject to revision, with some botanists considering T. sumatrana a synonym or subspecies of the more broadly defined T. wallichiana. smujo.idworldbotanical.com

Taxus sumatrana is primarily found in Indonesia (Sumatra and Sulawesi) and the Philippines. smujo.idtreesandshrubsonline.org It grows in humid subtropical and montane forests at elevations between 1,400 and 2,300 meters. treesandshrubsonline.org The species is threatened by deforestation and is listed on CITES Appendix II to regulate its trade. treesandshrubsonline.orglawjournals.org

Taxus wallichiana has a wider distribution, native to the Himalayas and parts of Southeast Asia, ranging from Afghanistan through India, Nepal, Bhutan, China, Myanmar, and Vietnam. wikipedia.orgijasbt.orgkew.org It typically grows in temperate and submontane to high montane forests at altitudes ranging from 900 to 3,700 meters. wikipedia.orgphytomednepal.com Like many yew species, T. wallichiana is slow-growing and has been heavily exploited for its medicinal properties, leading to its classification as endangered by the IUCN. wikipedia.orggreathimalayannationalpark.org

Position of Tasumatrol I(rel) within the Tasumatrols Family and Broader Taxoid Framework

Tasumatrol I(rel) is a specific member of the tasumatrols, a series of taxane diterpenoids isolated from the leaves and twigs of Taxus sumatrana. unand.ac.idresearchgate.netacs.org The designation "(rel)" indicates that its relative stereochemistry has been determined. ebi.ac.uk The tasumatrol family itself is part of the vast and structurally diverse class of taxoids, which are characterized by a core diterpene skeleton. nih.gov

The chemical investigation of Taxus sumatrana has yielded a rich variety of taxoids, with the tasumatrols (designated A through Z and beyond) representing a significant portion of these discoveries. unand.ac.idresearchgate.netresearchgate.net These compounds often feature different patterns of oxidation and esterification on the taxane core. For example, researchers have identified tasumatrols with novel structural features, such as Tasumatrol A, which possesses a rare 5/6/6 ring system, and Tasumatrol L, a 21-carbon taxane ester. researchgate.netmedchemexpress.com

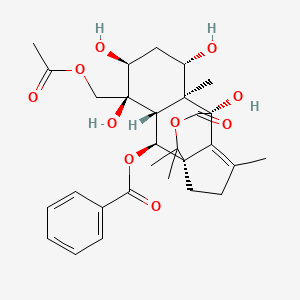

Structurally, taxoids are classified based on their carbon skeleton. researchgate.netacs.org While many, like paclitaxel, have the "classical" taxane core, others possess rearranged skeletons, such as abeotaxanes or diabeotaxanes. researchgate.netresearchgate.net Tasumatrol I(rel) has a molecular formula of C₂₉H₃₆O₁₀ and belongs to the classical taxane framework. ebi.ac.uk Its structure is differentiated from other taxoids like baccatin (B15129273) III or paclitaxel by the specific arrangement and type of its functional groups, such as hydroxyls, an acetate (B1210297) group, and a benzoate (B1203000) group, attached to the core skeleton. ebi.ac.uk The unique structural features of Tasumatrol I(rel) and its congeners contribute to the remarkable chemical diversity of the taxane family and provide new scaffolds for medicinal chemistry research. researchgate.net

Data Tables

Table 1: Chemical Profile of Tasumatrol I(rel)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₃₆O₁₀ | ebi.ac.uk |

| Monoisotopic Mass | 544.23085 Da | ebi.ac.uk |

| Natural Source | Taxus sumatrana | ebi.ac.uk |

| InChIKey | IUKATXUBIOVCFH-YQAZJIHBSA-N | ebi.ac.uk |

Table 2: Botanical Details of Source Species

| Species | Common Name | Native Distribution | Altitude Range | Conservation Status |

|---|---|---|---|---|

| Taxus sumatrana | Sumatran Yew | Indonesia (Sumatra, Sulawesi), Philippines | 1,400–2,300 m | CITES Appendix II, Threatened |

| Taxus wallichiana | Himalayan Yew | Himalayas (Afghanistan to China), SE Asia | 900–3,700 m | Endangered (IUCN) |

Structure

3D Structure

Properties

Molecular Formula |

C29H36O10 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,5S,7S,8S,9S)-4-(acetyloxymethyl)-4,5,7,9-tetrahydroxy-8,11,14,14-tetramethyl-16-oxo-15-oxatetracyclo[7.4.3.01,10.03,8]hexadec-10-en-2-yl] benzoate |

InChI |

InChI=1S/C29H36O10/c1-15-11-12-27-20(15)29(36,24(34)39-25(27,3)4)26(5)18(31)13-19(32)28(35,14-37-16(2)30)21(26)22(27)38-23(33)17-9-7-6-8-10-17/h6-10,18-19,21-22,31-32,35-36H,11-14H2,1-5H3/t18-,19-,21-,22-,26+,27-,28-,29+/m0/s1 |

InChI Key |

IUKATXUBIOVCFH-YQAZJIHBSA-N |

Isomeric SMILES |

CC1=C2[C@@]3(CC1)[C@H]([C@H]4[C@]([C@@]2(C(=O)OC3(C)C)O)([C@H](C[C@@H]([C@]4(COC(=O)C)O)O)O)C)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CC1=C2C3(CC1)C(C4C(C2(C(=O)OC3(C)C)O)(C(CC(C4(COC(=O)C)O)O)O)C)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis Methodologies

Advanced Spectroscopic and Spectrometric Approaches for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tasumatrol I(rel) Research

NMR spectroscopy is a cornerstone technique in the structural analysis of organic molecules like Tasumatrol I(rel). acs.orgyoutube.com It provides unparalleled insight into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C), allowing for the piecing together of the molecular puzzle. preprints.org

One-dimensional NMR experiments are fundamental to the structural elucidation process. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. preprints.orgox.ac.uk

Table 1: ¹H and ¹³C NMR Data for Tasumatrol I(rel)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | 154.83 | |

| 2 | 91.72 | |

| 3 | 74.62 | |

| 4 | 31.91 | 2.89-2.55 (m, 1H) |

| 5 | 28.22 | 2.26-2.39 (m, 2H) |

| 6 | 25.50 | 1.90-2.15 (m, 2H) |

| 7 | 24.56 | 1.61-1.18 (m, 6H) |

| 8 | 13.38 (br, s, 1H) |

Note: Data derived from representative spectra and may vary slightly based on experimental conditions. The provided proton data represents multiplets integrating to the specified number of protons.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is vital for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.

Through the combined interpretation of these 2D NMR spectra, the planar structure and the relative configuration of Tasumatrol I(rel) can be meticulously assembled. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of a compound. wsu.edu For Tasumatrol I(rel), high-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of its molecular formula as C₂₉H₃₆O₁₀. wsu.eduebi.ac.uk The monoisotopic mass is determined to be 544.23085 amu. ebi.ac.uk Analysis of the fragmentation pattern in the mass spectrum can also offer valuable clues about the structural components of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy as Complementary Tools

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural elucidation.

IR Spectroscopy: This technique is used to identify the presence of specific functional groups within the molecule. For Tasumatrol I(rel), the IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from esters, and carbon-carbon double bonds (C=C).

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems, such as the benzoate (B1203000) ester group present in Tasumatrol I(rel).

Stereochemical Assignment and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in the structural elucidation of a complex molecule like Tasumatrol I(rel). While 2D NMR techniques like NOESY can establish the relative stereochemistry, determining the absolute configuration often requires additional methods. For many taxanes, this has been achieved through X-ray crystallography of the natural product or a suitable crystalline derivative. mdpi.com In the absence of a crystal structure, comparison of experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with theoretically calculated spectra can be a powerful tool for assigning the absolute configuration.

No Information Found for "Tasumatrol I (rel)"

Following a comprehensive search of scientific literature and chemical databases, no information was found for a compound named "Tasumatrol I (rel)". This includes searches for the broader term "Tasumatrol".

As a result, the requested article on the structural elucidation and conformational analysis of this compound cannot be generated. The lack of any referenceable data in published scientific papers makes it impossible to provide scientifically accurate content for the specified outline, which includes:

Chiroptical Methods (e.g., Electronic Circular Dichroism)

X-ray Crystallography of Derivatives

Computational Chemistry for Conformational Analysis and Spectroscopic Prediction

The absence of information could be due to several reasons:

The compound name may be misspelled.

The compound may be from a very recent study that has not yet been published or indexed.

The compound may be part of proprietary research and not available in the public domain.

The name may be a placeholder or a hypothetical molecule not yet synthesized or isolated.

Without any primary or secondary sources describing the isolation, characterization, or analysis of "Tasumatrol I (rel)," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and verifiable sourcing.

Biosynthetic Pathways and Biotechnological Production Strategies

Elucidation of the Biosynthetic Route to Tasumatrol I(rel) and Taxane (B156437) Diterpenoids

The biosynthesis of taxane diterpenoids is a complex, multi-step process involving numerous enzymes and intermediate compounds. nih.govnih.gov The pathway is generally understood to occur in three main stages: the formation of the core taxane skeleton, a series of oxygenation and acylation modifications to this skeleton, and the attachment of a side chain. nih.govencyclopedia.pub It is estimated that the complete pathway from the universal diterpenoid precursor to a final product like paclitaxel (B517696) involves approximately 20 enzymatic steps. nih.govencyclopedia.pub

The journey to creating the taxane core begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov This precursor is cyclized to form the foundational taxane skeleton, taxa-4(5),11(12)-diene. nih.govnih.gov Following the creation of this initial structure, the taxane skeleton undergoes a series of elaborate modifications. These transformations are primarily catalyzed by two major enzyme families: cytochrome P450 monooxygenases (CYP450s) and coenzyme A (CoA)-dependent acyltransferases. nih.gov

The CYP450 enzymes are responsible for introducing hydroxyl groups at various positions on the taxane ring, a critical step for the molecule's functionalization. nih.govresearchgate.net These hydroxylations are followed by acylation reactions, where acyltransferases attach acetyl and benzoyl groups. nih.govnih.gov For example, the first acylation step involves the enzyme taxadien-5α-ol-O-acetyl transferase (TAT), which converts taxadien-5α-ol into taxadien-5α-yl acetate (B1210297). nih.gov Subsequent key intermediates are formed through these sequential hydroxylations and acylations, leading to compounds like 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III, which are late-stage precursors in the pathway. nih.govtandfonline.com

Table 1: Key Precursors and Intermediates in Taxane Biosynthesis

| Precursor/Intermediate | Description |

|---|---|

| Geranylgeranyl diphosphate (GGPP) | The universal C20 precursor for all diterpenoids, including taxanes. nih.gov |

| Taxa-4(5),11(12)-diene | The first committed intermediate with the characteristic taxane skeleton. nih.gov |

| Taxadien-5α-ol | An early intermediate formed by the hydroxylation of taxadiene. thieme-connect.com |

| Taxadien-5α-yl acetate | Formed by the acetylation of Taxadien-5α-ol. nih.gov |

| 10-deacetylbaccatin III (10-DAB) | A key late-stage precursor often used in the semi-synthesis of paclitaxel. nih.gov |

The first committed and rate-limiting step in taxane biosynthesis is catalyzed by the enzyme taxadiene synthase (TXS). nih.gov This enzyme facilitates the complex cyclization of the linear GGPP molecule into the intricate tricyclic structure of taxa-4(5),11(12)-diene. nih.gov The active transcription of the TXS gene is therefore essential for the production of all subsequent intermediates in the pathway.

Following the initial cyclization, a cascade of other enzymes continues to modify the taxane skeleton. These include a series of cytochrome P450 hydroxylases that add oxygen atoms to specific carbons, such as taxane 5α-hydroxylase (T5αH), taxane 10β-hydroxylase (T10βH), and taxane 13α-hydroxylase (T13αH). nih.gov Additionally, several acyltransferases play crucial roles in adding functional groups. Notable among these are 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-DAB to baccatin III, and taxane-2α-O-benzoyl transferase (TBT). nih.govnih.gov The coordinated action of these synthases, hydroxylases, and transferases is required to build the final complex structure of taxanes. nih.gov

Table 2: Key Enzymes in the Taxane Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Taxadiene Synthase | TXS | Catalyzes the cyclization of GGPP to form the taxane skeleton, taxa-4(5),11(12)-diene. nih.gov |

| Taxane 5α-hydroxylase | T5αH | A cytochrome P450 enzyme that hydroxylates the taxane ring at the C5 position. nih.gov |

| Taxadien-5α-ol-O-acetyl Transferase | TAT | Catalyzes the first acylation step, converting taxadien-5α-ol to its acetate ester. nih.gov |

| Taxane 10β-hydroxylase | T10βH | A cytochrome P450 enzyme that hydroxylates the taxane ring at the C10 position. nih.gov |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III. nih.govnih.gov |

| Taxane-2α-O-benzoyl Transferase | TBT | Functions in a late-stage acylation step of the pathway. nih.gov |

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

Given the slow growth of Taxus trees and the low natural abundance of desired taxanes, biotechnological production methods are essential. nih.govoup.com Metabolic engineering and synthetic biology offer powerful tools to enhance the yield of compounds like Tasumatrol I(rel) by optimizing cellular factories. nih.govwpi.edu These approaches range from improving plant cell culture systems to reconstructing the entire biosynthetic pathway in microbial hosts. nih.govnih.gov

Plant cell culture, specifically using cell suspensions of Taxus species, has become a leading alternative for the industrial production of taxanes. nih.govoup.comnih.gov This method provides a controlled environment for production, independent of geographical and climatic constraints. nih.gov Optimization of these cultures is a key area of research, focusing on manipulating media composition and culture conditions to maximize both cell growth and product yield. psu.eduwpi.edu

Research has shown that the type and concentration of sugars, such as sucrose, glucose, and fructose (B13574), significantly impact cell growth. psu.edu For instance, fructose as a sole sugar source has been found to promote better cell growth in Taxus x media cultures compared to equimolar amounts of glucose or sucrose. psu.edu Beyond nutrients, genetic engineering of Taxus cells aims to control metabolic pathways to develop higher-producing cell lines for large-scale biomanufacturing. wpi.eduwpi.edu This involves introducing or overexpressing genes that encode for rate-limiting enzymes in the taxane biosynthetic pathway. nih.govwpi.edu

Elicitation is one of the most effective strategies for boosting the production of secondary metabolites in plant cell cultures. nih.govtaylorfrancis.com Elicitors are compounds that, when added to the culture in small amounts, trigger defense responses in the plant cells, which often leads to the upregulation of biosynthetic pathways for compounds like taxanes. nih.govnih.gov Elicitors can be classified as biotic (of biological origin) or abiotic (of non-biological origin). nih.gov

Among the most widely used and effective elicitors are jasmonates, such as methyl jasmonate (MeJA), and coronatine (B1215496) (COR). tandfonline.comnih.gov MeJA has been shown to induce the expression of genes encoding key enzymes in the taxane pathway, such as TXS and DBAT, leading to significantly increased accumulation of various taxanes. tandfonline.com For example, treating Corylus avellana cell cultures with 200 µmol L⁻¹ MeJA resulted in an 8-fold increase in cephalomannine (B1668392) compared to the control. tandfonline.comresearchgate.net Similarly, the application of coronatine in Taxus baccata cell suspensions improved paclitaxel yield 11-fold. Other elicitors, including salicylic (B10762653) acid, fungal extracts, and inorganic salts, have also been successfully used to enhance taxane production. nih.govresearchgate.net

Table 3: Common Elicitors Used in Taxane Production

| Elicitor | Type | Effect on Production |

|---|---|---|

| Methyl Jasmonate (MeJA) | Biotic | Induces expression of biosynthetic genes, significantly increasing taxane accumulation. tandfonline.comnih.gov |

| Coronatine (COR) | Biotic | Activates paclitaxel biosynthesis, leading to substantial yield improvements. |

| Salicylic Acid | Biotic | Used to stimulate cellular productivity of taxanes. researchgate.net |

| Fungal Extracts | Biotic | Can be used to improve cellular productivity in suspension cultures. researchgate.net |

| Vanadyl Sulfate | Abiotic | A metal ion salt used to enhance secondary metabolite production. nih.gov |

A primary goal of synthetic biology is to transfer complex plant biosynthetic pathways into fast-growing, easily manipulated model organisms, creating microbial factories for high-value chemicals. nih.govnih.gov Heterologous expression of taxane biosynthetic genes has been attempted in bacteria like Escherichia coli, yeast such as Saccharomyces cerevisiae, and alternative plant hosts like Nicotiana benthamiana. nih.govresearchgate.netucl.ac.uk This approach offers the potential for rapid, scalable, and sustainable production using inexpensive starting materials. nih.gov

Significant progress has been made in this area. For instance, the production of taxadiene, the precursor to all taxanes, has been successfully established in both E. coli and yeast. nih.govucl.ac.uk However, reconstructing the entire multi-step pathway is exceptionally challenging due to the complexity of the enzymes involved, particularly the plant-derived cytochrome P450s, which often require specific cellular environments to function correctly. nih.govnih.gov Despite these hurdles, recent breakthroughs have led to the de novo biosynthesis and isolation of baccatin III in Nicotiana benthamiana leaves, demonstrating the feasibility of producing complex taxane intermediates in a heterologous plant host. researchgate.net While the complete synthesis of a final taxane product in a microbial host has not yet been achieved, ongoing research continues to resolve bottlenecks and optimize these heterologous systems. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 10-deacetylbaccatin III (10-DAB) |

| Baccatin III |

| Cephalomannine |

| Coronatine (COR) |

| Fructose |

| Geranylgeranyl diphosphate (GGPP) |

| Glucose |

| Methyl Jasmonate (MeJA) |

| Paclitaxel |

| Salicylic Acid |

| Sucrose |

| Tasumatrol I(rel) |

| Taxa-4(5),11(12)-diene |

| Taxadien-5α-ol |

Role of Endophytic Fungi in Taxoid Biosynthesis and Production

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, have emerged as a significant and promising alternative source for the production of various bioactive compounds, including the complex family of taxoids. nih.gov The discovery that an endophytic fungus, Taxomyces andreanae, isolated from the yew tree (Taxus brevifolia), could produce paclitaxel independently of its host plant was a landmark in biotechnology. nih.govmdpi.com This finding opened up new avenues for the sustainable production of these valuable compounds, circumventing the limitations associated with their extraction from slow-growing and endangered Taxus species. nih.gov

Over 200 species of endophytic fungi, spanning various genera such as Alternaria, Aspergillus, Fusarium, and Pestalotiopsis, have since been identified as producers of paclitaxel and other related taxoids. nih.govresearchgate.net These fungi have been isolated from both Taxus and non-Taxus host plants, suggesting a widespread capability for taxoid biosynthesis among endophytic microorganisms. nih.gov The ability of these fungi to synthesize such complex molecules has led to speculation about the evolutionary origins of the biosynthetic pathways, with horizontal gene transfer from the host plant to the fungus being a prominent hypothesis. nih.gov

The production of taxoids by endophytic fungi offers several advantages over traditional methods, including faster growth rates, the potential for large-scale fermentation, and the opportunity for genetic and metabolic engineering to enhance yields. nih.govresearchgate.net However, the yields of taxoids from wild-type fungal strains are often low and can be unstable, diminishing with repeated subculturing. nih.gov Consequently, a significant focus of research has been on understanding the fungal biosynthetic pathways and developing biotechnological strategies to improve production.

The biosynthesis of taxoids in endophytic fungi is a complex, multi-step process that mirrors the pathway found in Taxus species. It can be broadly divided into three main stages: the formation of the taxane core, the oxygenation and acylation of this skeleton, and the attachment of the C-13 side chain. nih.gov

The pathway begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). nih.gov A key enzyme, taxadiene synthase (TS) , catalyzes the cyclization of GGPP to form taxa-4(5),11(12)-diene, the first committed intermediate with the characteristic taxane skeleton. nih.gov Genes homologous to the Taxus TS gene have been identified in several paclitaxel-producing endophytic fungi, providing evidence for a conserved initial step in the pathway. nih.gov

Following the formation of the taxane core, a series of hydroxylation and acylation reactions, catalyzed by cytochrome P450 monooxygenases and acyltransferases, respectively, modify the skeleton to produce a variety of taxoid intermediates. nih.gov Key enzymes in this stage include taxane 10β-hydroxylase (T10βH) and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) . The presence of the DBAT gene is often used as a molecular marker to screen for fungi with the potential to produce paclitaxel and its precursors. riverpublishers.com The product of this stage, baccatin III, is a crucial intermediate and a valuable precursor for the semi-synthesis of paclitaxel. nih.gov

The final stage in the biosynthesis of paclitaxel is the attachment of the C-13 phenylpropanoid side chain. This process begins with the conversion of α-phenylalanine to β-phenylalanine by the enzyme phenylalanine aminomutase (PAM) . nih.gov The side chain is then attached to the baccatin III core by the enzyme baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) , another critical rate-limiting enzyme in the pathway. nih.govriverpublishers.com The presence of the BAPT gene is also a key indicator of a fungus's paclitaxel-producing potential. riverpublishers.com

To overcome the challenge of low taxoid yields from wild-type endophytic fungi, various biotechnological strategies are being employed. These approaches aim to optimize fungal growth and metabolic activity, as well as to manipulate the biosynthetic pathways directly.

Optimization of Fermentation Conditions: The production of taxoids by endophytic fungi is highly influenced by the culture conditions. Researchers have extensively studied the effects of various physical and chemical parameters to enhance yields. These include:

Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of salts and other micronutrients, can significantly impact fungal growth and secondary metabolite production. riverpublishers.com

Physical Parameters: Factors such as temperature, pH, and incubation time are optimized for each specific fungal strain to maximize taxoid output. riverpublishers.com

Elicitation: The addition of elicitors, which are compounds that trigger a defense response in the fungus, has been shown to stimulate the production of secondary metabolites, including taxoids.

Co-culturing: Growing two or more different microbial species together can induce the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel compounds or increased yields of known ones. The co-culture of Paraconiothyrium sp. with Alternaria sp. and Phomopsis sp. resulted in an eightfold increase in paclitaxel production. mdpi.com

Metabolic and Genetic Engineering: With a growing understanding of the taxoid biosynthetic pathway in fungi, more targeted approaches to enhance production are being developed.

Precursor Feeding: Supplying the fungal culture with precursors of the taxoid pathway, such as phenylalanine, can bypass potential bottlenecks and increase the final product yield.

Genetic Engineering: This involves the modification of the fungal genome to enhance the expression of key biosynthetic genes or to block competing metabolic pathways. Protoplast fusion and genome shuffling have been used to create high-yielding strains. mdpi.com

The following table summarizes a selection of endophytic fungi that have been reported to produce paclitaxel, along with their host plants and reported yields.

| Endophytic Fungus | Host Plant | Paclitaxel Yield | Reference |

| Aspergillus fumigatus | Taxus sp. | 1.60 g/L | nih.gov |

| Aspergillus sp. | Taxus wallichiana | 5.45 ± 0.98 mg/L | riverpublishers.com |

| Penicillium sp. | Taxus wallichiana | 3.64 ± 0.57 mg/L | riverpublishers.com |

| Pestalotiopsis hainanensis | Not specified | 1.46 mg/L | nih.gov |

| Cladosporium oxysporum | Moringa oleifera | 550 µg/L | No specific reference in results |

| Taxomyces andreanae | Taxus brevifolia | 24–50 ng/L | nih.gov |

This table is for illustrative purposes and represents a selection of reported yields. Actual yields can vary significantly depending on the fungal strain and culture conditions.

The following table lists the key enzymes involved in the fungal biosynthesis of taxoids.

| Enzyme | Abbreviation | Function |

| Taxadiene Synthase | TS | Cyclization of GGPP to form the taxane skeleton |

| Taxane 10β-hydroxylase | T10βH | Hydroxylation of the taxane core |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acetylation of 10-deacetylbaccatin III to form baccatin III |

| Phenylalanine Aminomutase | PAM | Conversion of α-phenylalanine to β-phenylalanine |

| Baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferase | BAPT | Attachment of the C-13 side chain to baccatin III |

Synthetic and Semi Synthetic Methodologies

Total Synthesis Endeavors Towards the Tasumatrol I(rel) Core Structure

While a dedicated total synthesis of Tasumatrol I(rel) has not been specifically reported in the literature, the general strategies for constructing the complex taxane (B156437) skeleton are well-established through the landmark total syntheses of paclitaxel (B517696) and docetaxel (B913). These approaches provide a blueprint for the potential total synthesis of other taxoids like Tasumatrol I(rel). The total synthesis of such a complex molecule is a lengthy and often low-yielding process, making it generally not commercially viable for large-scale production. pnas.orgnih.gov

Key Strategic Bond Formations and Cyclizations

The construction of the taxane core relies on a series of key bond-forming reactions and cyclization strategies. These include:

Friedel-Crafts type cyclizations: These can be employed for the formation of the A and C rings.

Shapiro or McMurry reactions: These have been utilized to close the eight-membered B-ring.

Diels-Alder reactions: This powerful cycloaddition can be used to construct the C-ring and parts of the B-ring.

Pinacol couplings and radical cyclizations: These methods have also been explored for the formation of the core ring system.

Semi-Synthetic Approaches from Natural Precursors

Due to the challenges of total synthesis, semi-synthesis has become the primary industrial method for producing paclitaxel and other taxoids. academicjournals.org This approach leverages the abundance of advanced, naturally occurring taxoid precursors.

Chemical Modification of Naturally Occurring Taxoids (e.g., 10-Deacetylbaccatin III)

The most common precursor for semi-synthesis is 10-deacetylbaccatin III (10-DAB), which can be isolated in relatively large quantities from the needles of the European yew (Taxus baccata). pnas.orgresearchgate.net This precursor already contains the complex taxane core, significantly reducing the number of synthetic steps required. The semi-synthesis of a target taxoid from 10-DAB typically involves:

Selective protection of the hydroxyl groups at various positions to allow for modification at a specific site.

Esterification or etherification at the desired positions to introduce new functional groups.

Attachment of the C13 side chain , a crucial step for the biological activity of many taxoids. The β-lactam synthon method developed by Ojima and Holton is a highly efficient way to achieve this. stonybrook.edunih.gov

Deprotection of the protecting groups to yield the final product.

Other naturally occurring taxoids, such as baccatin (B15129273) III and even non-taxoid diterpenoids, have also been explored as starting materials for the synthesis of novel analogues. pnas.orgtandfonline.com

Development of Analogues of Tasumatrol I(rel) and Related Taxoids

The development of analogues of naturally occurring taxoids is a major focus of research, aiming to discover compounds with improved properties. nih.gov Modifications are made to various parts of the taxoid structure, including the C2-benzoyl group, the C10-acetyl group, and the C13 side chain, to investigate structure-activity relationships. stonybrook.edunih.gov For instance, the synthesis of D-ring modified taxoids, where the oxetane (B1205548) ring is altered, has been achieved from 10-deacetylbaccatin III. rsc.orgnih.gov The generation of these analogues allows for a deeper understanding of the pharmacophore and has led to the development of second and third-generation taxoids with enhanced potency. stonybrook.edu

Derivatization at Specific Positions for Structural Diversity

The generation of structural diversity in the taxane scaffold is primarily achieved through the selective chemical modification of its core structure and peripheral functional groups. The most amenable sites for derivatization on the taxane ring system are the hydroxyl groups, particularly at positions C2, C7, and C10. mdpi.comnih.gov These positions can be selectively acylated, alkylated, or otherwise modified to explore the structure-activity relationships (SAR) of the resulting analogues.

Modification of the C10 acetyl group, for instance, has been shown to influence the interaction of taxanes with P-glycoprotein, a key protein in multidrug resistance. nih.gov Simple hydrolysis or epimerization at this position can lead to analogues with reduced P-glycoprotein interaction, potentially enhancing their bioavailability and efficacy. nih.gov

The following table outlines potential derivatization strategies at key positions of the taxane core, which are applicable to Tasumatrol I(rel) for generating structural diversity.

| Position | Type of Modification | Potential Reagents and Conditions | Desired Outcome |

| C2 | Acylation | Acid chlorides or anhydrides in the presence of a base (e.g., pyridine, DMAP) | Explore the impact of different ester groups on bioactivity. |

| C7 | Silylation | Silyl chlorides (e.g., TBDMSCl) with an amine base (e.g., imidazole) | Protection of the C7 hydroxyl for selective modification at other positions. |

| C7 | Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Introduction of a ketone to investigate the role of the C7 hydroxyl group. |

| C10 | Deacetylation | Mild basic or acidic hydrolysis | Removal of the acetyl group to create a free hydroxyl for further derivatization. |

| C10 | Esterification | Carboxylic acids with a coupling agent (e.g., DCC) | Introduction of novel ester side chains to modulate solubility and activity. |

This table presents generalized derivatization strategies for the taxane core, which can be extrapolated to Tasumatrol I(rel). DMAP: 4-Dimethylaminopyridine; TBDMSCl: tert-Butyldimethylsilyl chloride; PCC: Pyridinium chlorochromate; DCC: N,N'-Dicyclohexylcarbodiimide.

Chemoenzymatic Synthesis of Tasumatrol I(rel) Analogues

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to construct complex molecules like taxoids. This approach is particularly valuable for the stereoselective synthesis of key structural components, such as the C13 side chain, which is crucial for the bioactivity of many taxanes. dntb.gov.uaresearchgate.netacs.org

Enzymes, such as lipases and acylases, can be employed for the kinetic resolution of racemic precursors to the C13 side chain, yielding enantiomerically pure building blocks. researchgate.net For example, the enzymatic hydrolysis of a racemic ester precursor can selectively produce one enantiomer of the desired alcohol, which can then be chemically elaborated and coupled to the taxane core.

Furthermore, enzymatic reactions can be utilized in the modification of the taxane skeleton itself. The biosynthesis of paclitaxel involves a series of 19 enzymatic steps, including hydroxylations, acetylations, and the formation of the characteristic oxetane ring. mdpi.commdpi.com Harnessing specific enzymes from this pathway, such as acyltransferases, could enable the regioselective acylation of a Tasumatrol I(rel) precursor, leading to novel analogues that are difficult to access through purely chemical means. mdpi.com The synthesis of bicyclic taxoid diterpenoids, which share a core structure with some tasumatrols, has also been explored using chemoenzymatic strategies to construct the key bicyclo[9.3.1]pentadecane framework. bohrium.com

The table below summarizes potential chemoenzymatic steps that could be integrated into the synthesis of Tasumatrol I(rel) analogues.

| Synthetic Step | Enzyme Class | Substrate | Transformation | Advantage |

| C13 Side Chain Synthesis | Lipase | Racemic ester of a phenylisoserine (B1258129) precursor | Kinetic resolution via enantioselective hydrolysis | Access to enantiomerically pure side chain precursors. researchgate.net |

| C13 Side Chain Synthesis | Nitrilase | Racemic cyanohydrin precursor | Enantioselective hydrolysis to a carboxylic acid | Provides a stereocontrolled route to the side chain acid. researchgate.net |

| Core Modification | Acyltransferase | Tasumatrol I(rel) precursor with free hydroxyl groups | Regioselective acylation at a specific position | Mimics biosynthetic pathways for precise modification. mdpi.com |

| Core Modification | Hydroxylase (e.g., P450) | Tasumatrol I(rel) precursor | Site-specific hydroxylation of the taxane core | Introduction of new functional groups for further derivatization. mdpi.com |

This table illustrates potential applications of chemoenzymatic synthesis for creating Tasumatrol I(rel) analogues, based on established methods for other taxoids.

By leveraging these synthetic and semi-synthetic methodologies, researchers can systematically explore the chemical space around the Tasumatrol I(rel) scaffold. The generation of diverse analogues is a critical step in elucidating detailed structure-activity relationships and identifying new compounds with improved therapeutic potential.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Assessment of Cellular and Molecular Activitiesresearchgate.netresearchgate.netbroadpharm.compromega.rogoogle.com

The in vitro evaluation of Tasumatrol I(rel) and its related compounds, primarily Tasumatrol B, has demonstrated notable cytotoxic and anti-proliferative properties. These activities have been assessed across various cancer cell lines, and initial mechanistic studies have pointed towards interactions with crucial cellular components like microtubules and receptor tyrosine kinases.

Cytotoxic and Anti-proliferative Effects in Cell Line Modelsresearchgate.netresearchgate.netbroadpharm.comgoogle.com

The cytotoxic potential of tasumatrol compounds has been a key area of investigation. Cytotoxicity refers to the ability of a compound to be toxic to cells, leading to cell death, while anti-proliferative effects relate to the inhibition of cell growth and division. mdpi.comnih.govpensoft.netmdpi.com

Research has shown that tasumatrols exhibit activity against a range of human cancer cell lines. Tasumatrol B, in particular, has been evaluated for its cytotoxic effects against several cell lines. researchgate.netresearchgate.net It demonstrated significant activity, especially against the MDR2780AD (human ovarian cancer) and HepG2 (hepatoma G2) cell lines. researchgate.netresearchgate.net Varying degrees of cytotoxicity were also observed against A498 (kidney cancer) and NCI-H226 (lung cancer) cell lines. researchgate.netresearchgate.net

Furthermore, studies on other related tasumatrols, such as Tasumatrol E and F, have indicated significant activity against human A-498, NCI-H226, A549 (lung carcinoma), and PC-3 (prostate cancer) tumor cells. researchgate.netresearchgate.net

Below is a data table summarizing the cytotoxic activity of Tasumatrol B against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Cell Line | Cancer Type | IC50 (µM) |

| MDR2780AD | Human Ovarian | 0.82 |

| HepG2 | Hepatoma G2 | 19.4 |

| NCI-H226 | Lung | 87 |

| A498 | Kidney | 147 |

| Data sourced from Qayum et al., 2019. researchgate.net |

The cytotoxic and anti-proliferative activities of tasumatrol compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netresearchgate.net This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. broadpharm.comdanaher.comnih.gov In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. broadpharm.comnih.gov The amount of formazan produced, which is quantified by measuring absorbance, is directly proportional to the number of viable cells. broadpharm.comnih.gov This method has been instrumental in determining the IC50 values of Tasumatrol B against various cancer cell lines. researchgate.net

Investigation of Molecular Targets and Ligand-Target Interactionsresearchgate.netbroadpharm.compromega.ronih.govejgm.co.uknih.gov

Understanding the molecular targets of a compound is crucial for elucidating its mechanism of action. Research into Tasumatrol I(rel) and its analogs has focused on their interactions with microtubules and receptor tyrosine kinases.

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. nih.govresearchgate.net They are a validated target for many anti-cancer drugs. nih.govmdpi.com Some studies suggest that taxoids, the class of compounds to which tasumatrols belong, exert their effects by interacting with microtubules. academicjournals.org For instance, docking investigations have been performed using tubulin as a specific target for some related flavonoid compounds isolated alongside tasumatrols, suggesting that these compounds interact with tubulin-binding sites. researchgate.netresearchgate.net While direct evidence for Tasumatrol I(rel) is still emerging, the activity of other taxoids provides a strong rationale for investigating its effects on tubulin polymerization. nih.govberkeley.edu

Receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are critical signaling proteins that regulate cell growth, proliferation, and survival. nih.govmdpi.com Dysregulation of EGFR signaling is a common feature in many cancers, making it an important therapeutic target. nih.gov Studies have indicated that Tasumatrol B exhibits cytotoxic activity against the cancer drug target protein EGFR tyrosine kinase enzyme. researchgate.netresearchgate.netresearchgate.net Molecular docking studies have further supported this, showing that Tasumatrol B has binding affinities and a favorable interaction profile with the receptor tyrosine kinase. researchgate.netresearchgate.net These findings suggest that the modulation of EGFR signaling could be a key mechanism behind the anti-cancer effects of Tasumatrol B. researchgate.netresearchgate.net

Other Putative Protein and Nucleic Acid Targets

In drug discovery, identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. Targets are typically proteins, such as enzymes or receptors, or nucleic acids (DNA and RNA). taylorandfrancis.com The interaction between a compound and its target can modulate the target's activity, leading to a therapeutic effect. nih.gov Aptamers, which are nucleic acid macromolecules, serve as an example of molecules that can bind with high affinity and specificity to protein targets, sometimes inhibiting the target's activity. nih.gov

The process of identifying these targets can involve comprehensive analyses of a compound's interactions within a biological system. nih.gov Computational methods, such as virtual screening, can predict binding affinities between a compound and potential protein targets, helping to prioritize further experimental validation. taylorandfrancis.comresearchgate.net While taxoids as a class are known to interact with protein targets, specific putative protein or nucleic acid targets for Tasumatrol I(rel) have not been detailed in the reviewed scientific literature.

Elucidation of Cellular Processes and Signaling Pathways

Investigating a compound's influence on cellular processes and signaling pathways is crucial for characterizing its biological activity. Phytochemicals, for instance, are known to affect a wide array of cellular and molecular mechanisms, including cell cycle progression and programmed cell death. researchgate.net

Cell Cycle Modulation (e.g., G2/M arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. researchgate.net It consists of several phases (G0, G1, S, G2, M), with checkpoints that ensure the fidelity of cell division. researchgate.net The G2/M checkpoint is particularly critical, as it prevents cells with damaged DNA from entering mitosis. researchgate.net Modulation of this checkpoint is a key strategy in cancer therapy. nih.govnih.gov

Certain therapeutic agents can induce cell cycle arrest at the G2/M phase, which can inhibit the proliferation of cancer cells and may lead to apoptosis. nih.govmdpi.com This arrest is often associated with changes in the expression levels of key regulatory proteins. mdpi.com For example, the inactivation of the Cyclin B1/CDK1 complex is a known mechanism that leads to G2/M arrest. nih.govmdpi.com

Table 1: Key Protein Regulators of the G2/M Cell Cycle Checkpoint This table is interactive. You can sort and filter the data.

| Protein | Class | Function in G2/M Transition |

|---|---|---|

| Cyclin B1 | Cyclin | Forms a complex with CDK1 to promote entry into mitosis. |

| CDK1 (Cdc2) | Cyclin-Dependent Kinase | The catalytic subunit that, when activated by Cyclin B1, phosphorylates key substrates to initiate mitosis. |

| Cdc25C | Phosphatase | Activates the Cyclin B1-CDK1 complex by removing inhibitory phosphates. |

| p21 | CDK inhibitor | Can inhibit the activity of CDK complexes, contributing to cell cycle arrest in response to DNA damage. mdpi.com |

| Histone H2A.X | Histone Variant | Phosphorylation of this histone (to form γH2A.X) is an early marker of DNA double-strand breaks, signaling for cell cycle arrest and DNA repair. mdpi.com |

While the induction of G2/M arrest is a known mechanism for many compounds, specific studies detailing the effects of Tasumatrol I(rel) on cell cycle modulation have not been identified.

Apoptosis Induction and Programmed Cell Death Mechanisms

Programmed cell death (PCD) is a fundamental biological process for removing unwanted or damaged cells to maintain tissue homeostasis. nih.govscielo.org Apoptosis, or Type I PCD, is a well-characterized form of cell death distinguished by specific morphological features like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared without inducing inflammation. nih.govdovepress.com

There are two main apoptotic pathways:

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to transmembrane death receptors, leading to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspases like caspase-8. dovepress.comscielo.org

The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, this pathway involves the release of mitochondrial proteins such as cytochrome c, which binds to Apaf-1 to form the apoptosome, subsequently activating caspase-9. nih.govscielo.org

Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which cleave cellular substrates to orchestrate cell death. nih.gov The induction of apoptosis is a primary goal of many anticancer therapies. researchgate.net However, specific research detailing the activity of Tasumatrol I(rel) in inducing apoptosis or elucidating its role in other programmed cell death mechanisms has not been found in the reviewed literature.

Effects on Oncogenes, Tumor Suppressor Genes, and Immune-related Pathways

The development of cancer is driven by genetic mutations that impact oncogenes and tumor suppressor genes (TSGs). nih.gov

Oncogenes are mutated forms of proto-oncogenes that promote cell growth and proliferation. Their activation contributes to uncontrolled cell division. mdpi.com

Tumor Suppressor Genes (TSGs) normally function to regulate the cell cycle, promote DNA repair, and induce apoptosis. nih.gov The inactivation or loss of TSGs removes critical brakes on cell proliferation, facilitating tumor development. nih.govnih.gov

Targeting the proteins encoded by these genes or the signaling pathways they regulate (e.g., PI3K/AKT, MAPK/ERK) is a cornerstone of modern cancer therapy. nih.govnih.gov Furthermore, the interplay between cancer cells and the immune system is critical. oatext.com Some cellular pathways, such as those involving autophagy and immune surveillance, play a dual role in either suppressing or promoting tumorigenesis. oatext.combiorxiv.org Plant-derived phytochemicals are known to target various oncogenes and tumor suppressor genes. nih.gov Despite this, specific studies on the effects of Tasumatrol I(rel) on particular oncogenes, tumor suppressor genes, or immune-related pathways are not available in the current body of research.

In Vivo Preclinical Model Studies (non-human, non-clinical)

In vivo studies in non-human preclinical models are essential for evaluating the biological effects of a compound in a whole-organism context. These studies bridge the gap between in vitro findings and potential clinical applications. nih.govgoogle.com

Evaluation of Biological Efficacy in Animal Models of Disease (e.g., anti-inflammatory, analgesic models)

To assess potential therapeutic applications, compounds are tested in established animal models of disease. For anti-inflammatory and analgesic properties, several standard models are employed.

Anti-inflammatory Activity: The carrageenan-induced paw edema model is widely used. researchgate.netdovepress.com In this model, an inflammatory agent (carrageenan) is injected into the paw of an animal, typically a rat, causing localized swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce the volume of this swelling over time compared to a control group. dovepress.comscirp.org

Analgesic (Pain-Relieving) Activity:

Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. An injection of acetic acid causes abdominal constrictions (writhes) in mice, and an effective analgesic will significantly reduce the number of these writhes. researchgate.netresearchgate.net

Hot Plate Test: This method evaluates central analgesic activity. The animal is placed on a heated surface, and the time it takes to react to the heat (e.g., by licking its paw or jumping) is measured. An increase in this reaction time indicates an analgesic effect. dovepress.comnih.gov

Table 2: Common Preclinical Models for Analgesic and Anti-inflammatory Evaluation This table is interactive. You can sort and filter the data.

| Activity Assessed | Model Name | Animal Model | Measured Parameter | Indication of Efficacy |

|---|---|---|---|---|

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Rat / Mouse | Reduction in paw volume/swelling | Significant decrease in edema compared to control. dovepress.com |

| Analgesic (Peripheral) | Acetic Acid-Induced Writhing | Mouse | Number of abdominal writhes | Significant reduction in the number of writhes. researchgate.net |

| Analgesic (Central) | Hot Plate Test | Rat / Mouse | Reaction time (latency) to heat stimulus | Significant increase in reaction time. dovepress.com |

| Analgesic (Inflammatory) | Formalin Test | Rat / Mouse | Time spent licking the injected paw | Significant decrease in licking time in both early (neurogenic) and late (inflammatory) phases. researchgate.net |

While compounds from the Taxus genus, such as Tasumatrol B, have demonstrated significant analgesic and anti-inflammatory activities in these models researchgate.net, specific in vivo efficacy studies for Tasumatrol I(rel) have not been reported in the reviewed literature.

Pharmacodynamic Research in Preclinical Systems

Pharmacodynamic studies in preclinical models have primarily investigated the analgesic, anti-inflammatory, and cytotoxic activities of tasumatrol analogues, particularly Tasumatrol B. Research has shown that Tasumatrol B exhibits significant analgesic effects in acetic acid-induced writhing models in rodents. nih.gov Furthermore, it has demonstrated notable anti-inflammatory activity in carrageenan-induced paw edema and cotton-pellet edema models. nih.gov However, the compound did not show considerable activity in the hot-plate test for analgesia or in in-vitro lipoxygenase inhibitory assays, suggesting its mechanism of action is distinct from centrally acting analgesics and direct lipoxygenase inhibitors. nih.gov

In the realm of oncology research, various tasumatrols have shown cytotoxic potential against a range of human cancer cell lines. researchgate.netresearchgate.net Tasumatrol B, in particular, has been evaluated for its in-vitro anti-cancer activity, showing notable effects against cell lines including kidney (A498), liver (HepG2), lung (NCI-H226), and human ovarian (MDR2780AD) cancer lines. researchgate.netresearchgate.net Some research suggests that the cytotoxic effects of Tasumatrol B may be linked to the inhibition of the EGFR tyrosine kinase enzyme. researchgate.netresearchgate.net Other analogues, such as Tasumatrols E, F, I, and K, have also demonstrated significant cytotoxicity against various human tumor cells. researchgate.net

Table 1: Cytotoxic Activity of Tasumatrol Analogues against Various Cancer Cell Lines Data sourced from multiple studies. researchgate.netresearchgate.netresearchgate.net

| Compound | Cell Line | Activity Metric (IC₅₀) | Observed Effect |

|---|---|---|---|

| Tasumatrol B | HepG2 (Liver) | 19.4 µM | Active |

| Tasumatrol B | NCI-H226 (Lung) | 87 µM | Active |

| Tasumatrol B | A498 (Kidney) | 147 µM | Active |

| Tasumatrol B | MDR2780AD (Ovarian) | <1 µM | Notable Effect |

| Tasumatrol E | A-498, NCI-H226, A549, PC-3 | Not Specified | Significant Cytotoxicity |

| Tasumatrol F | A-498, NCI-H226, A549, PC-3 | Not Specified | Significant Cytotoxicity |

| Tasumatrol I | Hepa59T/VGH, NCI, HELA, DLD-1, Med | Not Specified | Cytotoxic |

| Tasumatrol K | Hepa59T/VGH, NCI, HELA, DLD-1, Med | Not Specified | Cytotoxic |

Structure-Activity Relationship (SAR) Studies for Tasumatrol I(rel) and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, paving the way for the design of new molecules with improved efficacy and specificity. termedia.plpreprints.org For taxoids like the tasumatrols, SAR studies aim to identify the key structural features responsible for their therapeutic effects. termedia.pltermedia.pl

Rational Design for Modulating Target Affinity and Selectivity

Rational drug design uses the knowledge of a biological target's structure and a ligand's SAR to create more potent and selective compounds. researchgate.net For tasumatrol analogues, computational docking studies provide a theoretical basis for this process. researchgate.netresearchgate.net By analyzing the binding mode of a compound like Tasumatrol B with its target protein, researchers can predict how structural modifications would affect binding affinity. researchgate.net For instance, altering functional groups to enhance hydrophobic interactions or to introduce new hydrogen bond donors or acceptors could lead to novel inhibitors with improved potency against targets like EGFR tyrosine kinase. researchgate.netresearchgate.net This approach moves beyond screening natural products to the deliberate synthesis of analogues designed for superior performance. termedia.pl

Computational Approaches to SAR (e.g., Molecular Descriptors Family Approach, Molecular Docking)

Computational chemistry offers powerful tools to investigate SAR. preprints.org For taxoids, the Molecular Descriptors Family on Structure-Activity Relationships (MDF-SAR) approach has been used to model their growth inhibition activity. termedia.pltermedia.pl This method generates descriptors based on the 2D and 3D structure of the compounds and has shown that the cytotoxic activity of taxoids is strongly related to their geometric and topological properties, partial charges, and the number of directly bonded hydrogens. termedia.pl The MDF-SAR models have demonstrated high predictive ability, suggesting their utility in assessing new taxoid analogues virtually. termedia.pltermedia.pl

Molecular docking is another widely used computational technique that predicts the preferred orientation of a molecule when bound to a target. researchgate.netmdpi.com Studies on Tasumatrol B and its co-isolated compounds, deacetylbaccatin III and taxawallin J, have used molecular docking to analyze their binding affinity with the EGFR tyrosine kinase. researchgate.netresearchgate.netresearchgate.net These in-silico experiments revealed that the compounds fit into the enzyme's active site, forming crucial hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net Such studies are instrumental in the rational design of new, potentially more effective, kinase inhibitors for cancer therapy. researchgate.netresearchgate.net

Table 2: Summary of Computational Studies on Tasumatrol Analogues Data compiled from studies on taxoids and specific tasumatrol analogues. researchgate.nettermedia.plresearchgate.net

| Computational Method | Compound(s) Studied | Key Findings | Predicted Target/Activity |

|---|---|---|---|

| Molecular Descriptors Family (MDF-SAR) | General Taxoids | Activity depends on geometric/topological descriptors, partial charges, and hydrogen counts. termedia.pl | Growth Inhibition |

| Molecular Docking | Tasumatrol B | Shows binding affinity and interaction with the active site. researchgate.netresearchgate.net | EGFR Tyrosine Kinase Inhibition |

| Molecular Docking | Deacetylbaccatin III | Shows binding affinity and interaction with the active site. researchgate.netresearchgate.net | EGFR Tyrosine Kinase Inhibition |

| Molecular Docking | Taxawallin J | Shows binding affinity and interaction with the active site. researchgate.netresearchgate.net | EGFR Tyrosine Kinase Inhibition |

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis

Chromatography is the cornerstone for separating individual taxoids from the complex mixtures present in Taxus extracts. semanticscholar.org Techniques range from preparative-scale isolation to sensitive quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and quantification of taxoids. researchgate.net Due to the structural similarities among taxoids, reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. This method allows for the effective separation of various taxoids present in plant extracts. researchgate.netnih.gov

Detailed research findings show that the selection of the column, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. core.ac.uk C18 columns are frequently used as the stationary phase. nih.gov The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, which allows for the elution of compounds with a wide range of polarities. core.ac.uk UV detection is commonly set around 220-230 nm, a wavelength where many taxoids exhibit strong absorbance. semanticscholar.org The method's simplicity and accuracy make it suitable for routine analysis in pharmaceutical formulations and quality control of raw plant material. core.ac.uk

| Parameter | Typical Conditions for Taxoid Analysis | Source(s) |

| Stationary Phase | Reversed-Phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm) | nih.gov |

| Mobile Phase | Acetonitrile and/or Methanol with Water/Buffer | semanticscholar.orgcore.ac.uk |

| Elution Mode | Gradient or Isocratic | core.ac.uk |

| Flow Rate | ~1.0 mL/min | core.ac.uk |

| Detection | UV-Vis Detector (220-230 nm) | semanticscholar.org |

| Column Temp. | Ambient or controlled (e.g., 24 ± 2 ºC) | core.ac.uk |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the gold standard for the sensitive and selective analysis of taxoids in complex biological matrices. nih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying trace amounts of compounds like Tasumatrol I (rel). nih.govnih.gov

For taxoid analysis, electrospray ionization (ESI) is a commonly used interface, typically operated in positive ion mode. mdpi.com The mass spectrometer can be operated in full-scan mode for identifying unknown compounds or in Multiple Reaction Monitoring (MRM) mode for highly selective quantification of known compounds. mdpi.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This process minimizes matrix interference and enhances sensitivity. eurl-pesticides.eu The development of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS/MS further improves resolution and significantly reduces run times. nih.govmdpi.com

| Parameter | Typical Conditions for Taxoid Analysis | Source(s) |

| LC System | UPLC/HPLC | nih.govmdpi.com |

| Column | ACQUITY BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | mdpi.com |

| MS Analyzer | Triple Quadrupole (TQ) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Autosampler Temp. | ~10 °C | mdpi.com |

Counter-Current Chromatography

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that is particularly well-suited for the preparative isolation and purification of natural products, including taxoids. Unlike HPLC, CCC uses no solid support matrix, which eliminates problems such as irreversible adsorption and decomposition of labile samples.

The technique relies on partitioning analytes between two immiscible liquid phases within a coil that is subjected to a centrifugal force field. One phase is held stationary while the other (mobile) phase is pumped through it. This support-free system is advantageous for separating components from crude plant extracts, providing a high recovery of the target compounds. It is an effective method for obtaining pure taxoids in sufficient quantities for further structural elucidation and biological activity studies.

Advanced Spectrometric Techniques for Complex Mixture Analysis

The structural determination of novel taxoids like the various tasumatrols isolated from Taxus sumatrana is heavily dependent on advanced spectrometric techniques. researchgate.netresearchgate.netresearchgate.net Given the complexity of the taxane (B156437) skeleton, a combination of methods is required for unambiguous structure elucidation.

Mass Spectrometry (MS), especially High-Resolution Mass Spectrometry (HR-MS), is used to determine the exact molecular formula of a new compound. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure. A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, and HMBC, are employed to establish the connectivity of atoms within the molecule. researchgate.netresearchgate.net These spectroscopic methods were instrumental in identifying the structures of numerous tasumatrols and other new taxoids. researchgate.netacademicjournals.org

Application of Chemometrics and Data Mining in Taxoid Research

The chemical composition of Taxus species can vary significantly based on factors like geography and genetics, leading to different profiles of taxoids and other metabolites. semanticscholar.org Chemometrics, which involves the use of multivariate statistics and data mining, is increasingly applied to analyze the large datasets generated by chromatographic and spectrometric techniques like UPLC-MS/MS. mdpi.com

Methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to process the complex chemical fingerprints of Taxus extracts. These analyses can reveal patterns and differences between species or batches, which is crucial for quality control and chemotaxonomic classification. researchgate.net By identifying key chemical markers, chemometrics helps in the authentication of raw materials and ensures the consistency of herbal products containing taxoids. researchgate.net

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Activities and Mechanistic Pathways in Preclinical Settings

The primary cytotoxic activities of Tasumatrol I, alongside Tasumatrol K, have been noted against a panel of human cancer cell lines, including Hepa59T/VGH (liver carcinoma), NCI, HELA (cervical cancer), DLD-1 (colorectal adenocarcinoma), and Med (medulloblastoma) cell lines. researchgate.net However, the full spectrum of its biological effects and the precise molecular mechanisms underpinning these activities are yet to be elucidated. Future preclinical research should systematically explore a broader range of potential therapeutic applications.

Building on findings from related taxoids, such as Tasumatrol B, which has demonstrated significant analgesic and anti-inflammatory properties in animal models, a logical next step is to investigate whether Tasumatrol I(rel) possesses similar capabilities. nih.govnih.govresearchgate.net Preclinical studies using established in vivo models, like acetic acid-induced writhing for analgesia and carrageenan-induced paw edema for inflammation, would be critical. nih.govnih.gov

Furthermore, mechanistic studies are paramount. For instance, the anticancer potential of Tasumatrol B has been linked to its interaction with the EGFR tyrosine kinase enzyme. researchgate.netresearchgate.net Future investigations into Tasumatrol I(rel) should therefore employ a variety of molecular and cellular biology techniques to identify its direct protein targets and map the signaling pathways it modulates. This could involve target-based assays, proteomic analyses, and gene expression profiling in relevant cell models to uncover novel mechanisms of action that may differ from or complement those of other known taxoids.

Development of Innovative Synthetic and Biosynthetic Methodologies for Diversification

The natural abundance of individual taxoids is often low, making extraction from their source, such as Taxus sumatrana, challenging and often unsustainable. ebi.ac.ukresearchgate.netmdpi.com To date, a complete synthetic pathway for Tasumatrol I(rel) has not been reported in the literature. Future research must focus on developing robust and scalable synthetic and biosynthetic strategies.

Semi-synthesis, which utilizes more abundant natural precursors like 10-deacetylbaccatin III, has been a successful approach for producing taxanes like paclitaxel (B517696) and docetaxel (B913). mdpi.comnih.gov A similar strategy could be envisioned for Tasumatrol I(rel), provided a suitable, relatively plentiful precursor can be identified and efficient chemical conversion routes are designed.

Moreover, advances in biotechnology offer promising avenues. researchgate.net The development of plant cell fermentation using Taxus cell cultures is a viable alternative for producing taxoids without relying on the slow-growing parent tree. mdpi.comacademicjournals.org Genetic and metabolic engineering of these cell lines or heterologous expression in microbial systems could be harnessed to enhance the yield of Tasumatrol I(rel) or to produce novel analogs. academicjournals.org The creation of a diversified library of Tasumatrol I(rel) derivatives through these synthetic and biosynthetic methods would be invaluable for conducting comprehensive structure-activity relationship (SAR) studies, enabling the optimization of its biological activity.

Computational Chemistry and In Silico Modeling for Predictive Research and Lead Optimization

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular interactions and guide experimental work, thereby saving time and resources. isdiscovery.eubioascent.com For Tasumatrol I(rel), these approaches hold significant potential for accelerating its development as a therapeutic lead.

Given that the chemical structure of the related Tasumatrol J(rel) is known, computational models can be built for Tasumatrol I(rel). ebi.ac.uk Molecular docking studies can be performed to predict its binding affinity and mode of interaction with a wide array of biological targets, including but not limited to tubulin, kinases, and enzymes involved in inflammation. researchgate.netnih.gov Such studies can help prioritize experimental testing and provide insights into the structural basis of its activity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed once a series of Tasumatrol I(rel) analogs with corresponding biological activity data becomes available. termedia.pl MDF-SAR (Molecular Descriptors Family on Structure-Activity Relationships) approaches, which have been applied to other taxoids, can identify the key structural features (descriptors) related to topology and geometry that govern their biological function. termedia.pl These predictive models can then guide the rational design of new derivatives with enhanced potency, improved solubility, and reduced toxicity, effectively optimizing the lead compound. bioascent.comtermedia.pl

Interdisciplinary Research Collaborations and High-Throughput Screening Initiatives

The multifaceted challenge of translating a natural product like Tasumatrol I(rel) into a clinical candidate necessitates a highly collaborative, interdisciplinary approach. celtarys.com Future progress will depend on synergistic efforts between natural product chemists for isolation and characterization, synthetic chemists for derivatization, pharmacologists for biological evaluation, and computational scientists for in silico modeling.

A cornerstone of modern drug discovery is high-throughput screening (HTS), a process that allows for the rapid, automated testing of vast compound libraries against specific biological targets. nih.govresearchgate.netassay.works The establishment of HTS initiatives focused on Tasumatrol I(rel) and its synthetic analogs would be a powerful strategy for uncovering novel therapeutic applications. nih.gov By screening a diversified library of these compounds against a broad panel of enzymes, receptors, and cell-based assays, researchers can efficiently identify new "hits" or starting points for drug development. assay.works

Such initiatives, often housed within academic networks or public-private partnerships, provide the necessary infrastructure, including robotic liquid handling, sensitive detectors, and large, diverse compound libraries, to explore the bioactivity of Tasumatrol I(rel) on an unprecedented scale. celtarys.comnih.gov This would enable the exploration of its potential against a wide range of diseases, moving beyond the initial observations of cytotoxicity to potentially uncover roles in neurodegenerative, cardiovascular, or infectious diseases. nih.gov

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying Tasumatrol I(rel)?

- Methodological Answer : Use the P-E/I-C-O framework to define your question:

- P (Population): Specify the biological system or model organism (e.g., in vitro cell lines, murine models).

- E/I (Exposure/Intervention): Detail the compound’s dosage, administration route, or molecular targets.

- C (Comparison/Control): Identify baseline conditions (e.g., untreated cells, placebo groups).

- O (Outcome): Define measurable endpoints (e.g., cytotoxicity, enzyme inhibition).

Example: “How does Tasumatrol I(rel) (E) modulate apoptosis (O) in hepatocellular carcinoma cells (P) compared to standard chemotherapeutics (C)?” - Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies ensure a comprehensive literature review for Tasumatrol I(rel)?

- Methodological Answer :

- Use MeSH headings (e.g., “apoptosis inducers,” “chemical synthesis”) and Boolean operators (AND/OR) in databases like PubMed and Scopus .

- Screen abstracts systematically using inclusion/exclusion criteria (e.g., studies published post-2015, peer-reviewed journals).

- Create a concept map to link gaps in knowledge (e.g., unknown metabolic pathways) to your research objectives .

Q. How do I design a preliminary experimental protocol for Tasumatrol I(rel)?

- Methodological Answer :

- Step 1 : Define variables (independent: compound concentration; dependent: cell viability).

- Step 2 : Select controls (negative: solvent-only; positive: known inhibitors).

- Step 3 : Use replicates (n ≥ 3) and randomize treatment groups to minimize bias.

- Step 4 : Pre-test assays (e.g., MTT for cytotoxicity) to optimize conditions .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on Tasumatrol I(rel)’s mechanism of action?

- Methodological Answer :

- Perform meta-analysis of conflicting studies to identify confounding variables (e.g., differing cell lines, assay protocols).

- Use dose-response curves and time-lapse experiments to validate reproducibility.